molecular formula C15H19Cl2NO B458230 2,6-dichloro-N-cyclooctylbenzamide

2,6-dichloro-N-cyclooctylbenzamide

Cat. No.: B458230
M. Wt: 300.2g/mol
InChI Key: VDADHGBUCWZQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-N-cyclooctylbenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 2,6-dichlorobenzamide scaffold, a structure present in several biologically active molecules. Notably, close structural analogs of this compound have been identified as potent inhibitors in virology and oncology research. For instance, a related molecule, 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide, has been reported as a hit compound from a high-throughput screen for influenza A virus (IAV) entry inhibitors, targeting the viral hemagglutinin (HA) protein . This suggests potential research applications for the 2,6-dichlorobenzamide class in developing novel antiviral agents, possibly with a synergistic effect when combined with existing treatments like oseltamivir . Furthermore, the 2,6-dichlorobenzamide pharmacophore is found in other investigational drugs. A prominent example is AT7519, a CDK inhibitor, which contains a 4-(2,6-dichlorobenzamido) moiety and has been studied in cancer research, such as for sensitizing pancreatic cancer cell lines to other therapeutic agents . Researchers can utilize this compound as a building block or as a core structure for the synthesis and exploration of new compounds targeting various biological pathways. The compound is presented for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H19Cl2NO

Molecular Weight

300.2g/mol

IUPAC Name

2,6-dichloro-N-cyclooctylbenzamide

InChI

InChI=1S/C15H19Cl2NO/c16-12-9-6-10-13(17)14(12)15(19)18-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H,18,19)

InChI Key

VDADHGBUCWZQNI-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Analysis

The trans conformation of the amide N–H and C=O bonds is a conserved feature across benzamide derivatives, including 2,6-dichloro-N-cyclooctylbenzamide. This conformation stabilizes the molecule through intramolecular hydrogen bonding and planar geometry, as observed in analogs like:

  • N-(2,6-dichlorophenyl)benzamide (CAS 10286-88-1)
  • 2-chloro-N-phenylbenzamide (NP2CBA)
  • N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (BXB) .

However, the N-substituent critically modulates steric and electronic properties:

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cyclooctyl C₁₅H₁₈Cl₂NO 308.22 Bulky aliphatic substituent; enhances lipophilicity and steric hindrance.
N-(2,6-dichlorophenyl)benzamide 2,6-Dichlorophenyl C₁₃H₉Cl₂NO 266.12 Aromatic substituent; planar geometry with halogen bonding potential.
NP2CBA Phenyl C₁₃H₁₀ClNO 231.68 Minimal steric bulk; higher solubility in polar solvents.
BXB 1,3-Benzodioxol-5-ylmethyl C₁₅H₁₁Cl₂NO₃ 324.16 Oxygen-rich heterocycle; may improve metabolic stability and CNS penetration.
N35DCP2CBA 3,5-Dichlorophenyl C₁₃H₈Cl₃NO 300.56 Symmetric halogenation; potential for π-stacking interactions.

Key Observations :

  • In analogs like NP2CBA and BXB , the amide oxygen adopts a syn conformation relative to ortho-chloro groups, influencing dipole moments and solubility .

Physicochemical and Functional Differences

  • Lipophilicity : The cyclooctyl group increases logP compared to phenyl or benzodioxolylmethyl substituents, suggesting enhanced membrane permeability.
  • Solubility : Aromatic substituents (e.g., NP2CBA) favor solubility in organic solvents, while polar heterocycles (e.g., BXB) may improve aqueous solubility .
  • Thermal Stability : Bulky substituents like cyclooctyl could lower melting points due to disrupted crystal packing, whereas halogenated phenyl groups (e.g., N35DCP2CBA) enhance thermal stability via halogen bonding .

Q & A

Basic Question: What are the recommended synthetic routes and crystallization protocols for 2,6-dichloro-N-cyclooctylbenzamide?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2,6-dichlorobenzoyl chloride and cyclooctylamine under anhydrous conditions. A reflux setup with acetone or dichloromethane as a solvent is commonly employed, followed by dropwise addition of the amine to the acid chloride at 0–5°C to control exothermic reactions . Crystallization is achieved via slow evaporation using polar aprotic solvents (e.g., ethanol/water mixtures). For high-quality single crystals, optimize solvent ratios (e.g., 3:1 ethanol/water) and maintain controlled cooling rates (1–2°C/hour) to minimize defects .

Advanced Question: How can contradictions in X-ray crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

Methodological Answer:
Discrepancies in bond lengths or angles may arise from thermal motion, disorder, or data-collection artifacts. Use the SHELXL software for refinement, applying constraints (e.g., DELU, SIMU) to model anisotropic displacement parameters accurately . Validate against high-resolution data (e.g., synchrotron sources) and cross-check with density functional theory (DFT) calculations to identify systematic errors. For disordered regions, employ PART instructions or split-site modeling in SHELXL .

Advanced Question: What strategies optimize reaction yields and purity for large-scale synthesis?

Methodological Answer:
Optimize stoichiometry (1.2:1 molar ratio of cyclooctylamine to acid chloride) to account for amine volatility. Use Schlenk-line techniques under nitrogen to prevent hydrolysis of the acid chloride . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and characterize intermediates via 1^1H NMR (e.g., amide proton at δ 8.2–8.5 ppm) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:
Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal contact. Conduct reactions in a fume hood due to potential release of HCl gas during synthesis . Store the compound in airtight containers at 4°C, away from oxidizing agents. For spills, neutralize with sodium bicarbonate and dispose of waste via certified hazardous-chemical disposal services .

Advanced Question: How do computational modeling results (e.g., DFT) compare with experimental crystallographic data for this compound?

Methodological Answer:
DFT calculations (B3LYP/6-311++G(d,p)) often predict planar amide groups, while X-ray structures may show slight torsional deviations due to crystal packing. Validate computational models using root-mean-square deviations (RMSD) between calculated and observed bond lengths (<0.02 Å). Discrepancies >0.05 Å may indicate solvent effects or intermolecular interactions not captured in gas-phase calculations .

Advanced Question: How can polymorphism affect the biological activity of this compound, and how is it characterized?

Methodological Answer:
Polymorphs may differ in solubility and bioavailability. Screen for polymorphs using differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction (VT-XRD). For this compound, Form I (monoclinic, P21_1/c) and Form II (triclinic, P-1) have been identified. Use slurry conversion experiments in solvents like acetonitrile to isolate stable forms .

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Confirm amide formation (δ 165–170 ppm for carbonyl in 13^{13}C) and aromatic protons (δ 7.3–7.8 ppm for dichlorophenyl) .
  • HPLC : Use a C18 column (80:20 MeOH/H2_2O, 1 mL/min) with UV detection at 254 nm for purity assessment (>98%) .
  • FT-IR : Identify N-H stretching (3250–3300 cm1^{-1}) and C=O vibrations (1660–1680 cm1^{-1}) .

Advanced Question: How are hydrogen-bonding networks analyzed in the crystal lattice, and what implications do they have?

Methodological Answer:
Hydrogen bonds (e.g., N-H···O=C) stabilize the crystal packing. Use Mercury software to calculate bond distances (2.8–3.0 Å) and angles (150–170°). For this compound, dimeric motifs via N-H···O interactions are common. These networks influence melting points and solubility; disruption via co-crystallization with carboxylic acids can enhance dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.